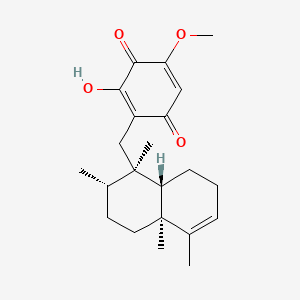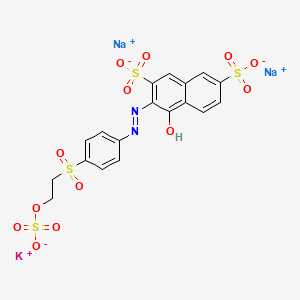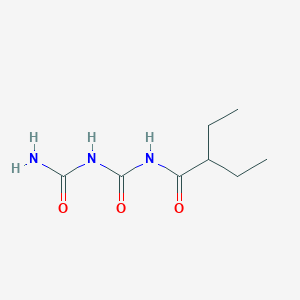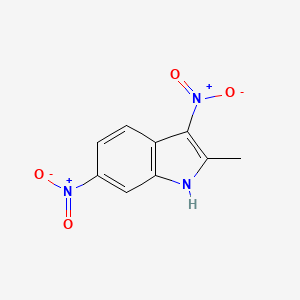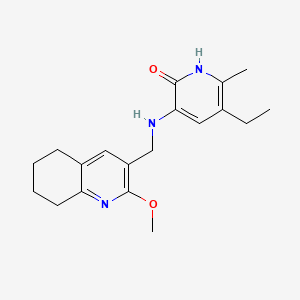
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a pyridinone core substituted with ethyl, methyl, and a quinolinylmethylamino group, which contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)- typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Substitution Reactions: Introduction of the ethyl and methyl groups can be achieved through alkylation reactions using suitable alkyl halides.
Quinolinylmethylamino Group Addition: The final step involves the nucleophilic substitution reaction where the quinolinylmethylamino group is introduced. This can be done by reacting the intermediate with a quinoline derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate cellular pathways and mechanisms.
Medicine
Medicinally, 2(1H)-Pyridinone derivatives are often explored for their pharmacological properties. This compound could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent, given its structural similarity to known bioactive molecules.
Industry
Industrially, this compound might be utilized in the development of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)- is likely to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA or inhibit enzyme activity, while the pyridinone core could interact with metal ions or other biomolecules, modulating biological pathways.
類似化合物との比較
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-amino-: Lacks the quinolinylmethyl group, potentially reducing its bioactivity.
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-methoxyphenyl)methyl)amino-: Similar structure but with a different aromatic substitution, which may alter its chemical and biological properties.
Uniqueness
The presence of the 5,6,7,8-tetrahydro-2-methoxy-3-quinolinylmethylamino group in 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)- imparts unique chemical reactivity and potential biological activity, distinguishing it from other pyridinone derivatives. This structural feature may enhance its ability to interact with biological targets, making it a promising candidate for further research and development.
特性
CAS番号 |
145902-00-7 |
|---|---|
分子式 |
C19H25N3O2 |
分子量 |
327.4 g/mol |
IUPAC名 |
5-ethyl-3-[(2-methoxy-5,6,7,8-tetrahydroquinolin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C19H25N3O2/c1-4-13-10-17(18(23)21-12(13)2)20-11-15-9-14-7-5-6-8-16(14)22-19(15)24-3/h9-10,20H,4-8,11H2,1-3H3,(H,21,23) |
InChIキー |
AKMOFCCUOFEFKO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=C(N=C3CCCCC3=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


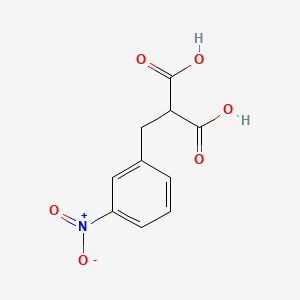
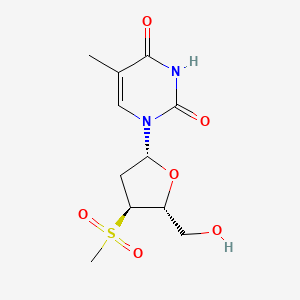
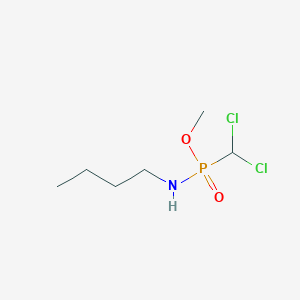
![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)
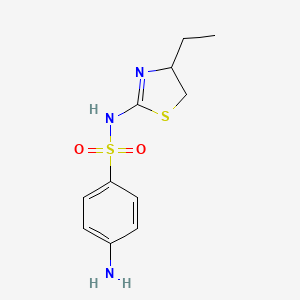
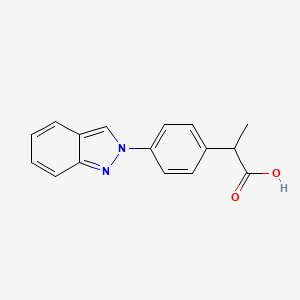
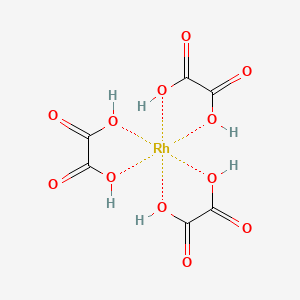
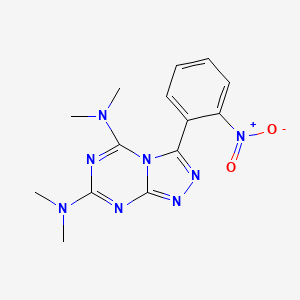
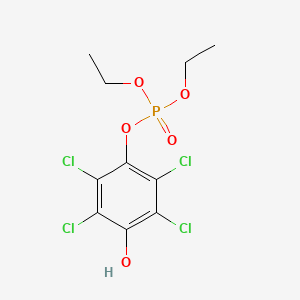
![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)
